![molecular formula C15H19NO3 B2991920 1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 351067-50-0](/img/structure/B2991920.png)
1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
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Overview
Description
The compound “1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Isopropylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with an isopropyl group (a carbon atom attached to two methyl groups) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the isopropylbenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of the pyrrolidine ring and the isopropylbenzyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine ring and the isopropylbenzyl group. For example, the benzylic position (the carbon atom adjacent to the benzene ring) is often reactive in various chemical reactions .Scientific Research Applications
Parkinson’s Disease Treatment
This compound has been studied for its potential in treating Parkinson’s disease (PD), a progressive neurodegenerative disorder. A derivative of this compound demonstrated antiparkinsonian activity in vivo on different animal models of PD . The modification of the compound’s structure could lead to new therapeutic agents that might offer benefits over current treatments like Levodopa, especially in managing the “on-off” syndrome associated with PD medications .
Anti-Inflammatory Applications
The carboxylic acid analogues of the compound have shown promising results in in vitro COX 1/2 and 5-LOX assays, which are indicative of anti-inflammatory properties . These findings suggest that the compound and its derivatives could be developed into new anti-inflammatory drugs, potentially with fewer side effects than existing medications.
Analgesic Properties
Alongside anti-inflammatory capabilities, the compound has also been associated with analgesic properties. This is particularly relevant in the context of chronic pain management, where there is a continuous search for safer and more effective painkillers .
Antioxidant Potential
The compound’s derivatives have exhibited antioxidant potential in studies, which is significant given the role of oxidative stress in various diseases . Antioxidants can help protect cells from damage and are a key area of research in the prevention and treatment of conditions like cancer and heart disease.
Epoxide Ring Opening Reactions
In synthetic chemistry, the compound has been used in epoxide ring opening reactions to create new derivatives with potential pharmacological activities . This application is crucial for the development of new drugs and understanding chemical reactions that can lead to novel therapeutic agents.
Enantioselective Synthesis
The compound has been involved in studies related to enantioselective synthesis, which is important for creating drugs with specific desired effects while minimizing side effects. The ability to synthesize enantiomerically enriched derivatives of the compound could lead to more effective and safer pharmaceuticals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)12-5-3-11(4-6-12)8-16-9-13(15(18)19)7-14(16)17/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHSNJLOXPVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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